N,N-Dimethylmethyleneammonium iodide

Descripción

Nomenclature and Synonyms in Chemical Literature

The compound is systematically named N,N-Dimethylmethyleneammonium iodide according to IUPAC nomenclature. However, it is most widely known in the chemical literature as Eschenmoser's salt , in honor of the Swiss chemist Albert Eschenmoser. wikipedia.orgchemeurope.com This common name has become synonymous with the reagent's utility and historical significance.

A variety of other synonyms are also encountered, reflecting different naming conventions and contexts. These include:

N,N-Dimethylmethyleneiminium iodide fishersci.cachemimpex.com

Dimethyl(methylene)ammonium iodide chemeurope.com

N-Methyl-N-methylenemethanaminium iodide fishersci.ca

Dimethyl methylidene azanium iodide fishersci.ca

| Nomenclature Type | Name |

|---|---|

| Systematic (IUPAC) | This compound |

| Trivial Name | Eschenmoser's salt |

| Other Synonyms | N,N-Dimethylmethyleneiminium iodide |

| Dimethyl(methylene)ammonium iodide | |

| N-Methyl-N-methylenemethanaminium iodide |

Historical Context and Discovery

The development and popularization of this compound as a practical synthetic tool are credited to the research group of Swiss chemist Albert Eschenmoser. In a seminal 1971 publication, Schreiber, Maag, Hashimoto, and Eschenmoser detailed a convenient and efficient preparation of the salt. chemeurope.commsu.edu Their method involved the reaction of bis(dimethylamino)methane with iodotrimethylsilane, or the pyrolysis of iodomethyltrimethylammonium iodide. wikipedia.org This work established the compound as a readily accessible and highly reactive source of the electrophilic dimethylaminomethylene cation, ([\text{CH}_2=\text{N}^+(\text{CH}_3)_2]). wikipedia.org The stability and reactivity of this preformed iminium salt offered significant advantages over traditional Mannich reaction conditions, which often require the in situ generation of the electrophile from an amine and an aldehyde.

Significance as a Chemical Reagent in Contemporary Synthesis

The significance of this compound in modern organic synthesis is extensive and multifaceted. Its primary utility lies in its role as a potent aminomethylating agent. fishersci.caresearchgate.net It reacts efficiently with a broad spectrum of nucleophiles, including enolates, silyl (B83357) enol ethers, and other carbon- and heteroatom-centered nucleophiles. wikipedia.orgresearchgate.net

One of the most prominent applications of Eschenmoser's salt is in the Mannich reaction , a fundamental carbon-carbon bond-forming reaction that installs a β-amino-carbonyl moiety. fishersci.calookchem.com The use of the preformed Eschenmoser's salt provides a highly reliable and often high-yielding alternative to the classic three-component Mannich reaction. scispace.com This has been leveraged in the total synthesis of numerous complex natural products, including alkaloids and antibiotics.

Beyond the classic Mannich reaction, Eschenmoser's salt is instrumental in the synthesis of α,β-unsaturated ketones, often referred to as the Eschenmoser methenylation. fishersci.casigmaaldrich.com This transformation involves the aminomethylation of a ketone, followed by methylation of the resulting amine and subsequent base-induced elimination. wikipedia.orgchemeurope.com This two-step sequence provides a powerful method for the introduction of an exomethylene group.

The reagent's utility extends to the synthesis of various heterocyclic compounds and has been employed in the preparation of intermediates for pharmaceuticals, such as the painkiller Tramadol. fishersci.cachemicalbook.com More recent applications have demonstrated its use in novel transformations, including aza-Morita-Baylis-Hillman type reactions and as a formylating agent for specific substrates. scispace.comresearchgate.net The continued discovery of new applications for this venerable reagent underscores its enduring importance in the field of organic chemistry.

| Application | Description | Key Transformation |

|---|---|---|

| Mannich Reaction | Formation of a β-amino-carbonyl compound (Mannich base). | R-H + [CH₂=N(CH₃)₂]⁺ → R-CH₂N(CH₃)₂ |

| Eschenmoser Methenylation | Conversion of ketones to α,β-unsaturated ketones. | R₂C=O → R(C=CH₂)C=O |

| Aminomethylation | Introduction of a dimethylaminomethyl group onto various nucleophiles. | Nu⁻ + [CH₂=N(CH₃)₂]⁺ → Nu-CH₂N(CH₃)₂ |

| Heterocycle Synthesis | Used as a building block for the construction of various nitrogen-containing rings. | Varies |

| Pharmaceutical Synthesis | Employed in the synthesis of active pharmaceutical ingredients and their intermediates. | e.g., Synthesis of Tramadol intermediate |

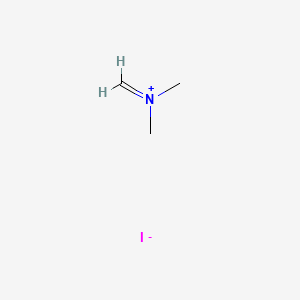

Structure

2D Structure

Propiedades

IUPAC Name |

dimethyl(methylidene)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N.HI/c1-4(2)3;/h1H2,2-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDUZZGYBOWDSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369115 | |

| Record name | Eschenmoser's salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl(methylene)ammounium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

33797-51-2, 36627-00-6 | |

| Record name | Methanaminium, N-methyl-N-methylene-, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33797-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl(methylene)ammounium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033797512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eschenmoser's salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylmethyleneammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL(METHYLENE)AMMOUNIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C42I004S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethylmethyleneammonium Iodide

Established Synthetic Routes

The traditional syntheses of N,N-Dimethylmethyleneammonium iodide rely on well-documented chemical transformations, providing reliable access to the compound on a laboratory scale.

One of the most common and established methods for the preparation of this compound involves a two-step process starting from trimethylamine (B31210) and diiodomethane (B129776). mdpi.com

The initial step is the quaternization of trimethylamine with diiodomethane to form iodomethyl trimethylammonium iodide. This reaction is typically carried out in a solvent mixture, such as dioxane and absolute ethanol, and requires a prolonged reaction time of approximately 100 hours at room temperature in the dark. mdpi.com The resulting crystalline product is then isolated by filtration.

In the second step, the isolated iodomethyl trimethylammonium iodide undergoes thermolysis. Heating the intermediate, for instance in sulfolane (B150427) at 160 °C for a short duration (around 12 minutes), leads to the elimination of a methyl group and the formation of this compound, which precipitates from the reaction mixture. mdpi.com

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | Trimethylamine, Diiodomethane | Dioxane, Absolute Ethanol | Room temperature, 100 hours, dark | Iodomethyl trimethylammonium iodide |

| 2 | Iodomethyl trimethylammonium iodide | Sulfolane | 160 °C, 12 minutes | This compound |

An alternative and often cited route to this compound begins with bis(dimethylamino)methane. wikipedia.org This method involves the reaction of bis(dimethylamino)methane with an iodinating agent, such as trimethylsilyl (B98337) iodide. This approach offers a different set of starting materials and reaction conditions compared to the trimethylamine and diiodomethane route.

Another preparative strategy involves the in situ generation of the reactive iminium species. For instance, the reaction of chloroiodomethane (B1360106) with N,N,N',N'-tetramethylmethanediamine (TMMD) can serve as a source of the dimethylaminomethyl cation for immediate use in subsequent reactions, such as the Mannich reaction with enol silyl (B83357) ethers. While this method does not isolate the salt, it provides a convenient pathway to its reactive equivalent under mild conditions.

Advanced and Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry and advanced synthetic methodologies have been applied to the synthesis of iminium salts, with implications for the preparation of this compound. These approaches aim to improve efficiency, reduce waste, and enhance safety.

Flow Chemistry: The use of continuous-flow systems presents a significant advancement for reactions that are hazardous or require precise control over reaction parameters. nih.govresearchgate.net The synthesis of Eschenmoser's salt, particularly the thermolysis step which can be exothermic, could benefit from the enhanced heat and mass transfer capabilities of flow reactors. This would allow for better temperature control, potentially leading to higher yields and purity, as well as improved safety on a larger scale.

Solid-State Synthesis: Solid-state reactions, often facilitated by techniques such as ball milling, offer a greener alternative by minimizing or eliminating the use of solvents. researchgate.net Synthesizing iminium salts in the solid state can lead to quantitative yields and reduces the need for costly and environmentally damaging workup procedures. researchgate.net This methodology could potentially be adapted for the preparation of this compound, especially in the initial quaternization step.

Biocatalysis: The development of artificial enzymes and biocatalytic pathways for the generation of iminium ions is an emerging area of green synthesis. nih.gov While not yet specifically reported for Eschenmoser's salt, the translation of organocatalytic iminium ion formation to enzymatic systems could offer a highly selective and environmentally benign route in the future. nih.gov

Atom Economy: The synthesis from bis(dimethylamino)methane and trimethylsilyl iodide can be considered more atom-economical compared to the route involving the pyrolysis of iodomethyltrimethylammonium iodide, which generates methyl iodide as a byproduct. wikipedia.org

Considerations for Scalability and Industrial Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations.

Reaction Conditions: The established synthesis from trimethylamine and diiodomethane involves a very long reaction time (100 hours) for the first step, which is a significant drawback for industrial production where time efficiency is crucial. mdpi.com The high temperature required for the pyrolysis step also necessitates specialized equipment and careful temperature control to prevent side reactions and ensure safety.

Purification: The purification of the final product, which is often a crystalline solid, needs to be efficient and scalable. The removal of solvents and any unreacted starting materials or byproducts is critical to ensure the high purity required for its applications in pharmaceuticals and fine chemicals. numberanalytics.com

Process Safety: The thermolysis step is an elimination reaction that can be energetic. Careful control of the reaction temperature and pressure is essential to prevent runaway reactions, especially on an industrial scale. The use of flow chemistry could mitigate some of these safety concerns. nih.govresearchgate.net

Waste Management: The generation of byproducts, such as methyl iodide in the pyrolysis route, requires proper waste management and disposal procedures. wikipedia.org Green chemistry approaches that minimize waste generation are therefore highly desirable for industrial applications.

The choice of a synthetic route for industrial production will ultimately depend on a balance of factors including raw material cost, reaction efficiency, process safety, and environmental impact.

Reactivity and Mechanistic Studies of N,n Dimethylmethyleneammonium Iodide

Electrophilic Character and Reactivity Profile

N,N-Dimethylmethyleneammonium iodide is an iminium salt characterized by a positively charged nitrogen atom double-bonded to a methylene (B1212753) group. This structure imparts a significant electrophilic character to the methylene carbon, making it highly susceptible to attack by nucleophiles. The reactivity of Eschen-moser's salt is a balance of stability and electrophilicity, rendering it a versatile reagent in organic synthesis. thieme-connect.de

The dimethylaminomethylene cation's structure can be depicted as a resonance hybrid between a carbocation and an iminium cation, with the C3N atoms being coplanar. wikipedia.org This delocalization of the positive charge contributes to its stability while maintaining high reactivity. It is a strong dimethylaminomethylating agent, readily reacting with a wide range of nucleophiles. wikipedia.orgyoutube.com

Role as a Dimethylaminomethylating Agent

One of the primary applications of this compound is as a potent dimethylaminomethylating agent. wikipedia.orgyoutube.com This involves the introduction of a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a substrate. blogspot.com This transformation is a key step in many synthetic routes, particularly in the synthesis of complex natural products and pharmaceuticals. blogspot.comfishersci.ca

The reagent is particularly effective in Mannich-type reactions, where it reacts with a carbon acid (like a ketone, aldehyde, or ester) and an amine (in this case, the dimethylamine (B145610) is part of the reagent itself). thieme-connect.deyoutube.com The resulting Mannich bases can be valuable intermediates. For instance, they can be methylated and subsequently subjected to base-induced elimination to yield α,β-unsaturated ketones. wikipedia.orglookchem.com

The versatility of Eschenmoser's salt as a dimethylaminomethylating agent is highlighted by its successful application with various substrates, including hindered ketones, acyclic ketones, and various heterocyclic compounds. thieme-connect.denih.gov

Reaction Mechanisms in C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound plays a significant role in this area. The fundamental mechanism involves the nucleophilic attack of a carbanion or its equivalent on the electrophilic methylene carbon of the iminium salt.

A proposed mechanism for the reaction with indolizines, for example, involves a Friedel–Crafts-type reaction. The dienamine moiety of the indolizine (B1195054) attacks the Eschenmoser's salt, forming an iminium ion intermediate. Subsequent base-promoted rearomatization yields the dimethylaminomethylated product. nih.gov In some cases, this intermediate can be further oxidized to form a formyl group. nih.gov

These reactions are often highly regioselective, as demonstrated in the formylation of indolizines where the formyl group is exclusively incorporated at the 7-position. nih.gov

Interaction with Nucleophiles: Enolates and Silyl (B83357) Enol Ethers

This compound exhibits high reactivity towards a variety of soft nucleophiles, most notably enolates and silyl enol ethers. wikipedia.orgblogspot.com These reactions provide an efficient route for the α-aminomethylation of carbonyl compounds.

Enolates: Both lithium and sodium enolates of esters and ketones readily add to Eschenmoser's salt. thieme-connect.de This addition reaction leads to the formation of β-(dimethylamino)-substituted carbonyl compounds. These products can then undergo elimination of the protonated dimethylamino group to furnish α,β-unsaturated esters or ketones. thieme-connect.de The reaction is also applicable to more complex systems, such as the titanium enolate of (1R)-(+)-camphor, which reacts with high selectivity. thieme-connect.de

Silyl Enol Ethers: Silyl enol ethers are also excellent nucleophiles for reactions with this compound. wikipedia.org The reaction proceeds smoothly to give the corresponding α-(dimethylaminomethyl) ketones. This method is particularly useful as it allows for regioselective aminomethylation under mild conditions. The reaction of silyl enol ethers with Eschenmoser's salt has been utilized in the synthesis of various complex molecules.

The table below summarizes the outcomes of the reaction of this compound with different nucleophiles.

| Nucleophile | Substrate Example | Product Type |

| Lithium Ester Enolate | Lithium enolate of an ester | β-(Dimethylamino)-substituted ester |

| Sodium Ester Enolate | Sodium enolate of an ester | β-(Dimethylamino)-substituted ester |

| Titanium Ketone Enolate | Titanium enolate of (1R)-(+)-camphor | Aminomethylated adduct |

| Silyl Enol Ether | Silyl enol ether of a ketone | α-(Dimethylaminomethyl) ketone |

Exploration of Other Reactive Intermediates

While the primary reactivity of this compound is centered around the electrophilic dimethylaminomethylene cation, its reactions can lead to the formation of other transient species. For instance, in certain reactions, the initial aminomethylated product can undergo further transformations.

In the formylation of indolizines, the initially formed (dimethylamino)methylated product is proposed to be oxidized by air to generate a (dimethyl)iminium ion. This intermediate then reacts with water to form a hemiaminal, which subsequently collapses to yield the final aldehyde and dimethylamine. nih.gov

Furthermore, in some cases, particularly with aged or impure samples of Eschenmoser's salt, decomposition to formaldehyde (B43269) can occur. This can lead to side reactions where the desired product undergoes a subsequent enolization and reacts with the formaldehyde present in the reaction mixture. blogspot.com

Applications of N,n Dimethylmethyleneammonium Iodide in Organic Synthesis

Mannich Reactions

The Mannich reaction is a cornerstone of carbon-carbon bond formation, creating a β-amino carbonyl compound (a Mannich base) through the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction classically involves three components: an enolizable carbonyl compound, a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine. The core mechanism proceeds through the formation of an iminium ion, which then acts as the electrophile for the enolized carbonyl compound.

N,N-Dimethylmethyleneammonium iodide is particularly effective in this context because it is a pre-formed, highly reactive iminium salt. Its use circumvents the need to generate the electrophilic iminium species in situ from formaldehyde (B43269) and dimethylamine (B145610), a process that can be sluggish and lead to side reactions or polymerization. By providing a direct source of the required electrophile, Eschenmoser's salt allows for cleaner reactions under milder conditions and with a broader range of substrates. It is widely employed for the synthesis of derivatives with the general structure R-CH₂N(CH₃)₂.

Direct Mannich Aminomethylation of Carbonyl Compounds

As a potent dimethylaminomethylating agent, this compound reacts efficiently with a wide array of enolizable carbonyl compounds. The high electrophilicity of the dimethylaminomethylene cation facilitates the attack by both neutral enols and pre-formed enolates derived from aldehydes, ketones, and esters.

The direct aminomethylation of aldehydes and ketones using this compound is a well-established transformation. The reaction proceeds by the addition of the enol or enolate of the carbonyl compound to the iminium salt. Both cyclic and acyclic ketones serve as effective nucleophiles. For instance, cyclopentanone and cyclohexanone derivatives react readily. Even sterically hindered ketones can be successfully aminomethylated, although heating may be required to achieve good conversion rates. The reaction often takes place in solvents like acetonitrile. In the case of unsymmetrical ketones, the aminomethylation typically occurs at the more substituted alpha-carbon. These resulting Mannich bases are valuable synthetic intermediates; for example, they can be methylated and subsequently eliminated to yield α,β-unsaturated ketones (α-methylenated ketones).

Table 1: Examples of Direct Aminomethylation of Ketones

| Ketone Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Cyclohexanone | This compound | CH₃CN, reflux | 2-[(Dimethylamino)methyl]cyclohexanone | Good | |

| Cyclopentanone | This compound | CH₃CN | 2-[(Dimethylamino)methyl]cyclopentanone | Good | |

| Acetophenone | This compound | - | 3-(Dimethylamino)-1-phenylpropan-1-one | - |

The utility of this compound extends to the aminomethylation of carboxylic acid derivatives, particularly esters. The reaction typically requires the prior formation of an ester enolate using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The resulting nucleophilic enolate readily attacks the iminium salt to afford the corresponding β-(dimethylamino)-substituted ester. This method provides a reliable route to compounds that are precursors for α,β-unsaturated esters, which can be formed through a subsequent elimination step.

Recent research has also demonstrated the enantioselective aminomethylation of arylacetic acid esters, highlighting the reaction's applicability in asymmetric synthesis.

Table 2: Aminomethylation of Ester Enolates

| Ester Substrate | Base | Reagent | Product | Yield (%) | Reference |

| Phenylacetate Derivative | NaH | This compound | β-(Dimethylamino) Ester | High | |

| Arylacetic acid ester | - | This compound | α-Aryl-β-amino ester | up to 94% |

Stereoselective Mannich Reactions

Achieving stereocontrol in Mannich reactions is a significant goal in organic synthesis. The use of this compound in conjunction with chiral substrates or catalysts has enabled the development of stereoselective aminomethylation methods.

One notable strategy involves the reaction of pre-formed chiral enolates with Eschenmoser's salt. For example, the titanium enolate derived from (1R)-(+)-camphor reacts with this compound to yield the corresponding aminomethylated adducts. This reaction exhibits high diastereoselectivity, strongly favoring the formation of the exo-adduct. This outcome is noteworthy as reactions of other electrophiles with camphor enolates often yield the endo-adduct.

Furthermore, catalytic asymmetric methods have been developed. The enantioselective aminomethylation of arylacetic acid esters using Eschenmoser's salt has been achieved with high enantioselectivity (e.g., 96:4 er) through a cooperative catalysis system involving an isothiourea catalyst and a Brønsted acid.

Table 3: Examples of Stereoselective Mannich Reactions

| Nucleophile | Reagent | Chiral Auxiliary / Catalyst | Diastereomeric / Enantiomeric Ratio | Reference |

| Titanium enolate of (1R)-(+)-camphor | This compound | (1R)-(+)-camphor | High (exo-favored) | |

| Arylacetic acid ester | This compound | Isothiourea / Brønsted acid | up to 96:4 er |

Multicomponent Mannich Condensations

The classical Mannich reaction is a prime example of a multicomponent reaction, where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. However, the use of this compound fundamentally alters the nature of the transformation. Because the salt is a stable, pre-formed equivalent of the formaldehyde-dimethylamine adduct, it streamlines the traditional three-component system (enolizable carbonyl + formaldehyde + amine) into a more direct two-component reaction (enolizable carbonyl + Eschenmoser's salt).

This simplification is a major advantage, as it eliminates the equilibrium and potential side reactions associated with the in situ formation of the iminium ion from its precursors. Consequently, reactions involving Eschenmoser's salt are often cleaner, higher-yielding, and proceed under milder conditions than their traditional multicomponent counterparts. While this compound is not typically used as one of three distinct components in a one-pot condensation, its application represents a significant evolution of the multicomponent Mannich reaction, effectively making it more efficient and reliable. It has been used in tandem reactions, such as in a Pictet-Spengler cyclization followed by hydrolysis, demonstrating its utility in complex synthetic sequences.

Catalytic Aspects in Mannich-type Transformations

While many reactions with the highly electrophilic this compound proceed without catalysis, the development of catalytic systems can enhance reaction efficiency and, crucially, impart stereocontrol. Recent advances have focused on using catalysts to control the formation of the nucleophilic partner (the enol or enolate) and to orchestrate its facial-selective attack on the iminium salt.

A prominent example is the enantioselective synthesis of α-aryl-β-amino esters via the aminomethylation of an arylacetic acid ester enolate with Eschenmoser's salt. This transformation is achieved through a cooperative dual-catalysis system. An isothiourea organocatalyst is proposed to react with the arylacetic acid ester to form a C(1)-ammonium enolate intermediate. Simultaneously, a Brønsted acid co-catalyst activates the this compound, facilitating the subsequent stereoselective Mannich-type addition. This dual activation strategy allows for high yields and excellent enantiomeric ratios. Such catalytic approaches expand the synthetic power of Eschenmoser's salt, enabling the construction of chiral molecules containing the valuable β-amino acid motif.

Conversion of Ketones to α,β-Unsaturated Enones

The reaction mechanism begins with the formation of an enol or enolate from the starting ketone. This nucleophilic enolate then attacks the electrophilic carbon of Eschenmoser's salt. wikipedia.orgbionity.comresearchgate.net This step, a type of Mannich reaction, results in the formation of a β-dimethylaminoketone, also known as a Mannich base.

Once the Mannich base is formed, the tertiary amine group is converted into a better leaving group. This is typically achieved by methylation of the nitrogen atom with an agent like methyl iodide, which produces a quaternary ammonium salt. The final step involves a base-induced elimination (Hofmann elimination) of the quaternary ammonium group, which yields the desired α,β-unsaturated enone and trimethylamine (B31210). wikipedia.orgbionity.com This method is particularly effective for ketones that can readily form enolates, including acidic ketones and their silyl (B83357) enol ether derivatives. wikipedia.orgbionity.comresearchgate.net

The conversion of various ketones to their α-methylenated counterparts is a key transformation in the synthesis of many natural products and biologically active molecules where the α,β-unsaturated ketone moiety is a common structural feature.

Table 1: Examples of Ketone to Enone Conversion

| Starting Ketone | Product (α,β-Unsaturated Enone) |

|---|---|

| Cyclohexanone | 2-Methylenecyclohexan-1-one |

| Acetophenone | 1-Phenylprop-2-en-1-one |

| Camphor | 3-Methylene-camphor |

| Propiophenone | 2-Methylene-1-phenylpropan-1-one |

Aminomethylation Reactions beyond Mannich

This compound is a preeminent reagent for aminomethylation, a fundamental process for introducing a dimethylaminomethyl group (–CH₂N(CH₃)₂) onto a substrate. chemdad.comfishersci.ca While the classic Mannich reaction involves the in-situ formation of an iminium ion from an amine, formaldehyde, and an acid catalyst, Eschenmoser's salt provides a stable, isolable, and highly reactive source of the required electrophile. thieme-connect.de This allows for reactions under milder conditions and with a broader range of nucleophiles that might not be compatible with the traditional Mannich protocol.

The high electrophilicity of the dimethylaminomethylene cation allows it to react efficiently with a wide array of soft nucleophiles. These include not only ketone enolates but also silyl enol ethers, indoles, pyrroles, and other electron-rich aromatic and heterocyclic systems. wikipedia.orgbionity.com The use of this pre-formed salt bypasses the need for acidic conditions often required to generate the iminium ion in situ, thus preserving acid-sensitive functional groups within the substrate.

A primary application of aminomethylation with this compound is the direct synthesis of tertiary amines of the general structure R-CH₂N(CH₃)₂. wikipedia.orgbionity.comchemdad.comfishersci.ca This reaction provides a straightforward route to these compounds by forming a new carbon-carbon bond between the nucleophilic substrate and the electrophilic methylene (B1212753) carbon of the salt.

The reaction is broadly applicable to various carbon nucleophiles. For instance, enolates derived from ketones, esters, and lactams readily add to Eschenmoser's salt to produce β-(dimethylamino)carbonyl compounds. The reaction of organometallic reagents, such as Grignard reagents or organolithium compounds, with Eschenmoser's salt also leads to the formation of tertiary amines. This versatility makes it a cornerstone reagent for incorporating the dimethylaminomethyl moiety, which is a key structural unit in many pharmaceuticals and other biologically active compounds. For example, the intermediate 2-(dimethylaminomethyl)cyclohexanone, used in the synthesis of the painkiller Tramadol, can be prepared using this methodology. chemdad.comfishersci.ca

Table 2: Synthesis of Tertiary Amines using Eschenmoser's Salt

| Nucleophile (Substrate) | Reagent | Product |

|---|---|---|

| Cyclohexanone Enolate | This compound | 2-(Dimethylaminomethyl)cyclohexan-1-one |

| Indole | This compound | 3-(Dimethylaminomethyl)indole (Gramine) |

| Phenylmagnesium bromide | This compound | N,N-Dimethyl-1-phenylmethanamine |

| Sodium diethyl malonate | This compound | Diethyl 2-((dimethylamino)methyl)malonate |

This compound is also a valuable tool in the functionalization and synthesis of heterocyclic compounds. Its ability to act as a mild electrophile allows for the introduction of the dimethylaminomethyl group onto various heterocyclic rings, which can then serve as a handle for further synthetic manipulations.

Indoles, being electron-rich aromatic systems, readily undergo electrophilic substitution, typically at the C3 position. Eschenmoser's salt serves as an excellent electrophile for the aminomethylation of the indole nucleus. The reaction between indole and this compound proceeds under mild conditions to afford 3-(dimethylaminomethyl)indole, a compound commonly known as gramine. This reaction is a highly efficient alternative to other methods for synthesizing gramine, such as the classical Mannich reaction with formaldehyde and dimethylamine. The resulting gramine is a versatile synthetic intermediate; the dimethylamino group can act as a leaving group in substitution reactions, allowing for the introduction of a wide variety of functional groups at the C3 position of the indole ring.

Similar to indoles, pyrroles are electron-rich heterocycles that are susceptible to electrophilic attack. The aminomethylation of pyrroles using this compound provides a direct route to (dimethylaminomethyl)pyrroles. The substitution pattern depends on the substituents already present on the pyrrole ring, but typically occurs at the α-position (C2 or C5) if available. These aminomethylated pyrrole derivatives are useful building blocks in the synthesis of more complex pyrrolic structures, including porphyrins and related macrocycles.

The application of this compound in the synthesis of triazole derivatives is more nuanced. While direct electrophilic substitution on the triazole ring is challenging due to its lower aromatic reactivity compared to indoles or pyrroles, the reagent can be used to functionalize substituents attached to the triazole core. For instance, a methyl group or an active methylene group on a triazole ring can be deprotonated to form a nucleophile, which can then react with Eschenmoser's salt. This allows for the introduction of a dimethylaminomethyl side chain, which can be further elaborated, providing a pathway to novel triazole derivatives with potential applications in medicinal chemistry and materials science.

Applications in Heterocyclic Compound Synthesis

Benzoxazinone Derivatives

A notable application of this compound is in the synthesis of 4H-3,1-benzoxazin-4-ones. A catalyst-free approach developed by Kobayashi and coworkers in 2014 utilizes an Ugi-type reaction between 2-isocyanobenzoates and N,N-dialkyliminium salts, such as Eschenmoser's salt. This method provides a straightforward and efficient route to a variety of benzoxazinone derivatives.

The reaction proceeds through the nucleophilic attack of the isocyanide on the iminium carbon of Eschenmoser's salt, leading to the formation of an imidoyl cation intermediate. Subsequent intramolecular cyclization and elimination of a tert-butyl group furnishes the final benzoxazinone product. This methodology is tolerant of various functional groups and offers moderate to good yields.

Table 1: Synthesis of 4H-3,1-benzoxazin-4-ones using Eschenmoser's Salt

| Entry | 2-Isocyanobenzoate | N,N-Dialkyliminium Salt | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl 2-isocyanobenzoate | This compound | 2-Dimethylaminomethyl-4H-3,1-benzoxazin-4-one | 78 |

| 2 | Ethyl 2-isocyanobenzoate | This compound | 2-Dimethylaminomethyl-4H-3,1-benzoxazin-4-one | 75 |

Regioselective Functionalization of Organic Substrates

This compound has proven to be a valuable reagent for the regioselective functionalization of various organic substrates. A key example is the regioselective C-H formylation of indolizines, as reported by Antón-Cánovas and Alonso. This method provides a mild and direct route to indolizinecarbaldehydes with exclusive regioselectivity at the C7 position.

The reaction is believed to proceed via an initial Friedel-Crafts-type reaction of the indolizine (B1195054) with Eschenmoser's salt to form a (dimethylamino)methylated intermediate. Subsequent oxidation and hydrolysis lead to the formation of the formyl group. This transformation is significant as it allows for the direct introduction of a versatile functional group onto the indolizine core under mild conditions, which is often challenging to achieve through traditional formylation methods.

Total Synthesis of Complex Molecules and Natural Products

Eschenmoser's salt has played a crucial role as a key reagent in the total synthesis of several complex natural products, particularly alkaloids and marine natural products. Its ability to introduce a dimethylaminomethyl group, which can then be further manipulated, makes it a powerful tool for building intricate molecular frameworks.

In the total synthesis of the Amaryllidaceae alkaloids (-)-brunsvigine and (-)-manthine, Eschenmoser's salt was employed in a Pictet-Spengler cyclization reaction. This key step enabled the construction of the characteristic hydroisoquinoline core of these natural products.

Furthermore, in the synthesis of the complex marine natural product hemibrevetoxin B, Eschenmoser's salt was utilized to install an α-vinyl functionality. This transformation was a critical step in the elaboration of the side chain of the molecule. The reagent has also been instrumental in the synthesis of other complex molecules, such as in the introduction of the C14 asymmetric center of codeine via an Eschenmoser-Claisen rearrangement. cnrs.fr

Role in Polymer Chemistry and Modification of Polymer Properties

While the primary applications of this compound have been in small molecule synthesis, its reactive nature holds potential for the field of polymer chemistry, particularly in the functionalization and modification of polymers. Although direct, extensive research in this specific area is still emerging, the fundamental reactivity of Eschenmoser's salt in Mannich-type reactions suggests its utility in introducing dimethylaminomethyl groups onto polymer backbones.

This functionalization can serve several purposes:

Introducing Reactive Handles: The incorporated dimethylamino groups can act as reactive sites for further post-polymerization modifications, allowing for the introduction of a wide range of other functional groups.

Altering Polymer Properties: The introduction of these polar, basic groups can significantly alter the physical and chemical properties of the parent polymer, such as its solubility, hydrophilicity, and adhesion characteristics.

Grafting Applications: Eschenmoser's salt could potentially be used in "grafting from" or "grafting to" strategies to create well-defined polymer architectures. For instance, a polymer backbone could be functionalized with initiator sites for subsequent polymerization of another monomer.

While specific, detailed research findings on the extensive use of this compound in polymer chemistry are not yet widely reported, its established reactivity in analogous small molecule systems provides a strong foundation for its future exploration in materials science.

Computational and Spectroscopic Characterization Studies

Theoretical Studies of Reactivity and Mechanism

Theoretical chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the electronic nature and reaction pathways of the N,N-dimethylmethyleneammonium cation. These studies have provided a quantitative framework for understanding its high reactivity.

One of the key areas of investigation has been its participation in polar cycloaddition reactions. A significant DFT study focused on the ionic Diels-Alder reaction between the N,N-dimethylmethyleneammonium cation and cyclopentadiene (B3395910). nih.govluisrdomingo.com This research revealed that the iminium cation acts as a potent electrophile. Analysis of conceptual DFT reactivity indices, such as the electrophilicity ω index, classifies the N,N-dimethylmethyleneammonium cation as a "superelectrophile". nih.gov This high electrophilicity results in reactions with strong nucleophiles, like cyclopentadiene, that proceed with very low activation energies. nih.gov

The mechanism of C-C bond formation in these reactions has been scrutinized using Bonding Evolution Theory (BET). nih.gov This analysis indicated that the formation of the new carbon-carbon bond is initiated at a C-C distance of approximately 1.96 Å. The process occurs through a C-to-C pseudoradical coupling involving the most electrophilic center of the iminium cation and one of the nucleophilic centers of the diene. nih.gov These advanced computational models provide a detailed picture of the electronic events that drive the reactivity of Eschenmoser's salt in fundamental organic transformations.

Furthermore, theoretical calculations have been employed to aid in the interpretation of spectroscopic data. For instance, ab initio calculations have been used to fully assign the vibrational spectra (infrared and Raman) of the dimethylmethyleneiminium ion, providing a powerful synergy between theoretical predictions and experimental observations.

Table 1: Computational Findings on the Reactivity of the N,N-Dimethylmethyleneammonium Cation

| Computational Method | Key Finding | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Classified as a "superelectrophile" based on its high electrophilicity ω index. | nih.gov |

| Bonding Evolution Theory (BET) | C-C bond formation with cyclopentadiene begins at a distance of 1.96 Å via pseudoradical coupling. | nih.gov |

Advanced Spectroscopic Analyses

The structural characterization of N,N-Dimethylmethyleneammonium iodide relies heavily on advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While this compound is well-established, detailed spectral assignments are often found within broader studies of its reactivity rather than dedicated spectroscopic papers.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are primary tools for confirming the identity and purity of this compound. The spectra are characterized by signals corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the cation. Isotopic labeling studies, where specific protons are replaced with deuterium, can be used in conjunction with NMR to probe reaction mechanisms involving the transfer of the dimethylaminomethyl group. While widely used for characterization, specific, citable chemical shift and coupling constant data from primary scientific literature were not available in the conducted searches.

Table 2: Representative ¹H NMR Spectral Data

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methylene Protons (-CH₂=) | Data not available in searched literature | Data not available in searched literature |

Table 3: Representative ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Methylene Carbon (-C H₂=) | Data not available in searched literature |

Vibrational Spectroscopy (IR and Raman) Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the N,N-dimethylmethyleneammonium cation. Key vibrational bands include the C=N stretching frequency of the iminium moiety and various bending and rocking modes of the methyl and methylene groups. As mentioned previously, the assignment of these experimental frequencies is often supported by ab initio computational methods, which calculate the theoretical vibrational frequencies and help to correlate them with specific molecular motions. This combined experimental and theoretical approach provides a robust characterization of the molecule's structure and bonding.

Table 4: Key IR Vibrational Modes

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C=N Stretch | Data not available in searched literature |

| CH₂ Bending | Data not available in searched literature |

Future Research Directions and Emerging Applications

Novel Reaction Development and Methodologies

Beyond its traditional applications, recent research has highlighted the potential of N,N-Dimethylmethyleneammonium iodide in novel synthetic transformations. A notable example is its emerging role as a formylating agent. Studies have demonstrated its ability to effectively introduce a formyl group into specific organic molecules, such as indolizines. This discovery opens up new avenues for the synthesis of aldehydes, which are crucial intermediates in the production of a wide range of chemicals.

Furthermore, the reactivity of the dimethylaminomethylene cation, the active species of Eschenmoser's salt, is being explored in more complex cascade reactions. wikipedia.org These one-pot transformations, where multiple chemical bonds are formed sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. Future research is expected to focus on designing novel cascade sequences initiated by the reaction of this compound with various nucleophiles, leading to the rapid construction of complex molecular architectures.

Catalysis and Asymmetric Synthesis

A particularly exciting and rapidly developing area of research is the application of this compound in catalysis and asymmetric synthesis. While traditionally used as a stoichiometric reagent, recent breakthroughs have demonstrated its utility in catalytic processes, particularly in enantioselective transformations.

A landmark study has showcased a catalytic enantioselective reductive Eschenmoser-Claisen rearrangement. nih.gov This powerful reaction allows for the controlled formation of challenging vicinal all-carbon quaternary stereocenters, a significant achievement in asymmetric synthesis. nih.gov This methodology provides access to chiral amides with high levels of stereocontrol, which are valuable building blocks for pharmaceuticals and other biologically active molecules. nih.gov

The development of chiral catalysts that can effectively control the stereochemical outcome of reactions involving the dimethylaminomethylene cation is a key area of future investigation. This includes the design of new chiral ligands and organocatalysts that can engage with the iminium ion intermediate in a stereodiscriminating manner. Success in this area will significantly expand the utility of this compound in the synthesis of enantiomerically pure compounds.

Exploration in Material Science and Bioactive Molecule Synthesis

The unique reactivity of this compound also presents opportunities in the fields of material science and the synthesis of bioactive molecules.

In material science, the ability of the dimethylaminomethylene cation to react with a variety of nucleophiles could be harnessed for the synthesis of novel polymers and functional materials. For instance, it could potentially be used as a monomer or a cross-linking agent in polymerization reactions, leading to materials with tailored properties. Further research is needed to explore its compatibility with different polymerization techniques and to characterize the properties of the resulting materials.

In the realm of bioactive molecule synthesis, this compound continues to be a valuable tool. Its established role in the Mannich reaction is crucial for the synthesis of many natural products and pharmaceuticals. sigmaaldrich.comethz.ch For example, it has been employed in the total synthesis of complex alkaloids like codeine, where it facilitates the introduction of a key nitrogen-containing fragment. cnrs.fr

Future research will likely focus on applying novel methodologies involving this compound to the synthesis of a wider range of biologically active compounds, including new drug candidates and natural products with therapeutic potential. The development of more efficient and selective reactions will be key to accessing these complex molecules in a practical and scalable manner.

Environmental and Sustainable Chemistry Perspectives

In an era of increasing environmental awareness, the development of sustainable chemical processes is of paramount importance. Future research on this compound will undoubtedly incorporate principles of green chemistry to minimize its environmental impact.

One area of focus will be the development of more sustainable protocols for reactions involving this reagent. This could include the use of greener solvents, the development of catalytic rather than stoichiometric processes to improve atom economy, and the design of reactions that can be performed under milder conditions to reduce energy consumption.

The classic Mannich reaction, for instance, can be sluggish and require heating, which can lead to the formation of byproducts. blogspot.com The use of this compound can, in some cases, offer a milder and more efficient alternative to traditional Mannich conditions. blogspot.com Future work will aim to further optimize these processes to enhance their sustainability profile.

Q & A

Q. What are the established methods for synthesizing N,N-Dimethylmethyleneammonium iodide?

this compound is synthesized via two primary routes:

- Method 1: Reaction of trimethylamine with diiodomethane under controlled conditions, yielding the iodide salt .

- Method 2: Treatment of N,N,N',N'-tetramethylmethylenediamine with trifluoroacetic acid, generating the iminium trifluoroacetate intermediate, which is subsequently converted to the iodide salt . The compound is typically purified via sublimation at 120°C under reduced pressure (0.05 torr) .

Q. What are the key applications of Eschenmoser’s salt in organic synthesis?

- Mannich Base Formation: It serves as a methylene electrophile in classical Mannich reactions, enabling the synthesis of β-amino carbonyl compounds .

- Functionalization of Indoles: Reacts with indole derivatives to introduce methylene groups, critical in synthesizing bioactive molecules like dopamine D2 receptor antagonists .

- Silyl Enol Ether Activation: Directly reacts with silyl enol ethers in neutral solutions to form α-methylene carbonyl compounds .

Q. What are the critical physical and chemical properties relevant to experimental design?

- Solubility: Highly soluble in water (50 mg/mL) and polar aprotic solvents like tetrahydrofuran .

- Thermal Stability: Decomposes at ~240°C, with sublimation occurring at 120°C under vacuum .

- Hygroscopicity: Requires storage at 2–8°C in a desiccator to prevent moisture absorption .

Advanced Research Questions

Q. How does the reaction mechanism of this compound with dienes vary between concerted and stepwise pathways?

Kinetic studies using dilatometry and ¹H-NMR spectroscopy reveal that reactions with simple 1,3-dienes (e.g., 2a–2f) proceed via stepwise mechanisms or pericyclic transition states with minimal concerted bond formation. However, reactions with cyclopentadiene (2g) exhibit a concerted pathway , evidenced by a 27 kJ/mol stabilization energy in the transition state. This divergence is attributed to steric and electronic effects of the diene structure .

Q. How can computational methods resolve contradictions in experimental reaction kinetics?

Density Functional Theory (DFT) studies analyze transition-state geometries and charge distribution to differentiate between concerted and stepwise mechanisms. For example, Domingo (2001) demonstrated that the reaction with cyclopentadiene involves a highly synchronous transition state, supporting experimental observations of enhanced reaction rates . Computational models also predict regioselectivity in azaindole functionalization .

Q. What are the challenges in handling and characterizing Eschenmoser’s salt?

- Decomposition Risks: The compound decomposes exothermically above 240°C, necessitating strict temperature control during sublimation .

- Hygroscopicity: Exposure to ambient humidity can lead to hydrolysis, forming dimethylamine and formaldehyde. Storage under inert gas or vacuum is recommended .

- Safety Protocols: Use of PPE (gloves, safety glasses) and fume hoods is mandatory to avoid inhalation of iodine vapors generated during decomposition .

Q. How can researchers address discrepancies in reaction yields for azaindole functionalization?

Variations in yields (e.g., during gramine derivative synthesis) often arise from competing side reactions. Optimizing reaction conditions—such as using refluxing toluene as the solvent and controlling stoichiometry of pyridine derivatives—can suppress byproduct formation. Kinetic monitoring via HPLC or in-situ IR spectroscopy helps identify optimal reaction endpoints .

Key Research Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.